Glycyrrhizin

Catalog No.
S529057
CAS No.
1405-86-3
M.F
C42H62O16
M. Wt
822.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycyrrhizin

CAS Number

1405-86-3

Product Name

Glycyrrhizin

IUPAC Name

6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C42H62O16

Molecular Weight

822.9 g/mol

InChI

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)

InChI Key

LPLVUJXQOOQHMX-UHFFFAOYSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C

solubility

Freely sol in hot water, alcohol; practically insol in ether
SLIGHTLY SOL IN ETHER

Synonyms

Acid, Glycyrrhizic, Acid, Glycyrrhizinic, Diammonium Glycyrrhizinate, Dipotassium Glycyrrhizinate, Glycyrrhizate, Zinc, Glycyrrhizic Acid, Glycyrrhizin, Glycyrrhizinate, Diammonium, Glycyrrhizinate, Dipotassium, Glycyrrhizinic Acid, Zinc Glycyrrhizate

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-]

The exact mass of the compound Glycyrrhizin is 822.4038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as easily soluble in hot waterfreely sol in hot water, alcohol; practically insol in etherslightly sol in ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167409. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes. It belongs to the ontological category of pentacyclic triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Humectant; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Antiviral Properties

Glycyrrhizin has shown promise in inhibiting the replication of some viruses. Early in vitro studies suggested its effectiveness against HIV-1 []. However, further clinical trials yielded mixed results, and glycyrrhizin is not currently considered a viable treatment for HIV/AIDS []. More recent research explores its potential role against other viruses, including the Hepatitis C virus (HCV) [] and SARS-CoV-2, the virus responsible for COVID-19 [].

Important Note

It is crucial to understand that these are preliminary findings, and more research is needed to confirm the efficacy and safety of glycyrrhizin for viral treatment.

Anti-inflammatory and Immunomodulatory Effects

Glycyrrhizin possesses anti-inflammatory properties by suppressing the production of inflammatory mediators []. This makes it a potential candidate for treating inflammatory conditions like peptic ulcers, chronic hepatitis, and allergic reactions []. Additionally, research suggests that glycyrrhizin can modulate the immune system, potentially influencing autoimmune diseases [].

Glycyrrhizin, also known as glycyrrhizic acid, is a triterpenoid saponin derived from the roots of the licorice plant (Glycyrrhiza glabra and Glycyrrhiza uralensis). It is characterized by its sweet taste, being approximately 30 to 50 times sweeter than sucrose. The chemical formula for glycyrrhizin is C₄₂H₆₂O₁₆, with a molar mass of 822.94 g/mol. Structurally, it consists of a hydrophilic portion made up of glucuronic acid residues and a hydrophobic portion represented by glycyrrhetinic acid, its aglycone .

The mechanism of action of glycyrrhizin is still being elucidated, but several potential mechanisms have been proposed:

  • Anti-inflammatory Activity: Glycyrrhizin may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX).
  • Antiviral Effects: Studies suggest that glycyrrhizin can interfere with the replication of certain viruses, including hepatitis C virus.
  • Mineralocorticoid Activity: Glycyrrhizin has a weak mineralocorticoid effect, meaning it can mimic the action of the hormone aldosterone, leading to increased sodium retention and potassium excretion.
, particularly hydrolysis, where it is converted into glycyrrhetinic acid and two molecules of glucuronic acid by intestinal bacteria after oral ingestion. This metabolic transformation plays a crucial role in its pharmacokinetics, affecting its bioavailability and systemic effects . Additionally, glycyrrhizin can react with free radicals, demonstrating significant antioxidant activity .

Glycyrrhizin exhibits a wide range of biological activities, including:

  • Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines.
  • Antiviral: Glycyrrhizin has shown efficacy against various viruses, including hepatitis C and HIV.
  • Antioxidant: It scavenges free radicals and enhances the activity of other antioxidants.
  • Hepatoprotective: It protects liver cells from damage caused by toxins and oxidative stress .

The compound's ability to inhibit 11-beta-hydroxysteroid dehydrogenase leads to increased cortisol levels in the kidney, which can have both therapeutic and adverse effects .

Several methods have been developed for synthesizing glycyrrhizin and its derivatives:

  • Extraction from Licorice Root: The primary method involves macerating and boiling licorice root to extract glycyrrhizin.
  • Chemical Modification: Various synthetic transformations are performed on glycyrrhizic acid to produce bioactive derivatives. Techniques include esterification and amidation using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide .
  • Derivatives Synthesis: Glycyrrhizin derivatives can be synthesized through condensation reactions with amino acids or other bioactive compounds to enhance pharmacological properties .

Glycyrrhizin is used in various fields:

  • Pharmaceuticals: Its antiviral and anti-inflammatory properties make it valuable in treating chronic viral infections such as hepatitis.
  • Food Industry: It serves as a natural sweetener and flavoring agent in food products.
  • Cosmetics: Due to its emulsifying properties, glycyrrhizin is utilized in cosmetic formulations for skin care .

Research indicates that glycyrrhizin interacts with several drugs and biological systems:

  • Drug Delivery Systems: Glycyrrhizin can form inclusion complexes with drugs, enhancing their solubility and bioavailability.
  • Metabolic Interactions: Its metabolism can affect the pharmacokinetics of co-administered drugs, particularly those metabolized by liver enzymes influenced by cortisol levels .
  • Adverse Effects: Chronic consumption can lead to hypokalemia (low potassium levels) and hypertension due to its mineralocorticoid-like effects .

Several compounds share structural or functional similarities with glycyrrhizin. Here are a few notable examples:

CompoundSourceKey Properties
Glycyrrhetinic AcidHydrolysis of GlycyrrhizinActive metabolite with anti-inflammatory effects
SaponinsVarious plantsSimilar emulsifying properties
QuercetinFruits and vegetablesAntioxidant properties
CurcuminTurmericAnti-inflammatory and antioxidant

Glycyrrhizin stands out due to its unique combination of sweetness, extensive biological activity, and specific interactions with steroid metabolism that differentiate it from other saponins and flavonoids . Its dual nature as both an emulsifier and a therapeutic agent makes it particularly versatile in both food and pharmaceutical applications.

Glycyrrhiza Species as Primary Sources

The genus Glycyrrhiza, belonging to the Fabaceae family, comprises approximately 20 to 30 accepted species distributed across temperate and subtropical regions worldwide [1]. These species serve as the primary natural sources of glycyrrhizin, with significant variation in compound concentration among different taxa. The genus derives its name from the Greek words "glykos" meaning sweet and "rhiza" meaning root, reflecting the characteristic sweet taste attributed to glycyrrhizin content [1].

Glycyrrhiza glabra represents the most commercially important species and is extensively distributed across the Mediterranean basin, Southern Europe, Central Asia, Iran, Iraq, and parts of North Africa [1] [2]. This species exhibits the highest glycyrrhizin content among all Glycyrrhiza species, with concentrations ranging from 2 to 25 percent of dry weight, depending on various factors including genotype, age, and environmental conditions [3] [4]. The species is further subdivided into three distinct varieties: Glycyrrhiza glabra var. typica (Spanish and Italian licorice), Glycyrrhiza glabra var. glandulifera (Russian licorice), and Glycyrrhiza glabra var. violacea (Persian and Turkish licorice) [1] [2].

Glycyrrhiza uralensis serves as the second most commercially significant species, primarily distributed across Central Asia, Mongolia, and regions extending from Western to Eastern Siberia and Northern China [1] [5]. Research indicates substantial variation in glycyrrhizin content within this species, with concentrations ranging from 0.46 to 4.67 percent in cultivated populations, representing a 10.2-fold variation among individual plants [6]. This species demonstrates lower glycyrrhizin content compared to wild populations, with cultivated plants containing significantly reduced levels of the compound [6].

Glycyrrhiza inflata exhibits unique characteristics as the most salt- and drought-tolerant species within the genus [7]. This species is primarily distributed in the Tarim Basin of southern Xinjiang and the Turpan-Hami Basin of eastern Xinjiang, with sporadic populations in Dunhuang, Gansu Province [7]. The glycyrrhizin content in Glycyrrhiza inflata ranges from 2 to 15 percent, with significant variation influenced by environmental factors and geographical location [7].

Additional species within the genus include Glycyrrhiza echinata, commonly found in the Balkans and Russia, and Glycyrrhiza lepidota, native to temperate regions of western North America from Ontario to British Columbia [8]. These species generally contain lower glycyrrhizin concentrations compared to the three commercially important species but contribute to the overall genetic diversity of the genus [8].

Distribution in Plant Tissues

Glycyrrhizin distribution within Glycyrrhiza plants exhibits highly specific patterns, with the compound predominantly accumulating in underground structures. The roots and rhizomes serve as the primary storage organs, containing the highest concentrations of glycyrrhizin compared to aerial plant parts [9] [10].

Root System Distribution: The taproot system represents the primary site of glycyrrhizin accumulation, with the main taproot containing the highest concentrations of the compound [9]. Primary roots demonstrate substantial glycyrrhizin content, which increases progressively with plant age, reaching maximum levels in plants aged three years or older [11]. Secondary roots maintain moderate to high glycyrrhizin concentrations, serving as secondary storage sites for the compound [9].

Rhizome Accumulation: Underground rhizomes function as significant storage organs for glycyrrhizin, with concentrations comparable to those found in primary roots [12]. The rhizomatous tissue exhibits specialized anatomical features that facilitate compound storage, including enlarged parenchyma cells and specialized transport structures [12]. Research utilizing high-resolution mass spectrometry imaging has revealed distinct distribution patterns of glycyrrhizin within rhizome tissues, with highest concentrations localized in specific cellular compartments [13].

Tissue-Specific Localization: Within root tissues, glycyrrhizin demonstrates preferential accumulation in the cortex and secondary phloem regions, with lower concentrations in the xylem tissue [12]. The compound is transported through specialized cellular mechanisms, including proton-coupled symporters in the plasma membrane and ATP-binding cassette transporters in the tonoplast [14]. This transport system ensures efficient glycyrrhizin movement from biosynthetic sites to storage tissues [14].

Aerial Parts: Aerial plant parts, including leaves and stems, contain negligible amounts of glycyrrhizin compared to underground structures [15]. Leaves demonstrate trace amounts of the compound, with concentrations significantly lower than those found in root tissues [16]. The minimal presence of glycyrrhizin in aerial parts reflects the compound's primary function as a root-specific storage metabolite [15].

Factors Affecting Glycyrrhizin Concentration

Multiple intrinsic and extrinsic factors influence glycyrrhizin concentration in Glycyrrhiza species, creating significant variation in compound levels across different populations and growing conditions.

Genetic Factors: Genotype represents a fundamental determinant of glycyrrhizin concentration, with substantial variation observed among different genetic strains within the same species [6] [17]. Research on Glycyrrhiza uralensis populations revealed a 10.2-fold variation in glycyrrhizin content among 100 plants propagated from seed and grown under identical conditions, ranging from 0.46 to 4.67 percent [6]. This genetic diversity provides the foundation for breeding programs aimed at developing high-glycyrrhizin cultivars [18].

Plant Age and Development: Plant age demonstrates a strong positive correlation with glycyrrhizin content, with older plants accumulating significantly higher concentrations of the compound [11]. One-year-old plants show rapidly increasing glycyrrhizin levels from October to November, while three-year-old plants maintain more stable but elevated concentrations throughout the growing season [11]. The biosynthetic activity of glycyrrhizin varies seasonally, with peak activity occurring during May, June, and September [11].

Environmental Stress Factors: Abiotic stress conditions significantly enhance glycyrrhizin accumulation in Glycyrrhiza species [19]. Drought stress represents a particularly effective stimulator of glycyrrhizin production, with moderate water deficit increasing compound concentrations by up to 1.7-fold compared to well-watered plants [19]. Salinity stress also promotes glycyrrhizin accumulation, with plants exposed to 50 millimolar sodium chloride demonstrating increased compound levels [19].

Soil Conditions: Soil physicochemical properties exert substantial influence on glycyrrhizin concentration [17]. Research indicates that soil organic matter content, available nitrogen, phosphorus, and potassium levels all affect compound accumulation through complex interactions [17]. Plants grown in soils with higher organic matter content and optimal nutrient availability demonstrate enhanced glycyrrhizin production [17].

Light and Temperature: Solar radiation and temperature conditions significantly impact glycyrrhizin biosynthesis [20]. Increased sunshine duration promotes glycyrrhizin accumulation, while excessive temperatures may reduce compound synthesis [20]. Ultraviolet-B radiation exposure enhances glycyrrhizin concentration in root tissues, with both low and high intensity UV-B treatments increasing compound levels in three-month-old plants [21].

Cultivation Practices: Agricultural management practices substantially influence glycyrrhizin content in cultivated plants [22]. Fertilizer application, irrigation management, and harvesting practices all affect compound accumulation [22]. Research demonstrates that appropriate cultivation techniques can optimize glycyrrhizin production while maintaining sustainable plant growth [22].

Geographical and Seasonal Variations

Glycyrrhizin concentration exhibits significant geographical and seasonal variations, reflecting the complex interplay between environmental factors and plant physiology.

Global Distribution Patterns: Glycyrrhizin content varies substantially across different geographical regions, with Mediterranean and Central Asian populations generally demonstrating higher concentrations compared to other regions [1] [18]. Iranian populations of Glycyrrhiza glabra show particularly high glycyrrhizin levels, with some genotypes containing up to 23.13 milligrams per gram dry weight [18]. Chinese populations of Glycyrrhiza uralensis exhibit geographical variation, with northern populations generally containing higher glycyrrhizin concentrations than southern populations [23].

Climatic Influences: Climate conditions exert profound effects on glycyrrhizin accumulation patterns across different geographical regions [17]. Annual precipitation emerges as the most significant climatic factor, with a negative correlation between rainfall and glycyrrhizin content [17] [20]. Temperature parameters, including annual average temperature and seasonal temperature variations, demonstrate positive correlations with compound accumulation [17].

Seasonal Biosynthetic Patterns: Glycyrrhizin concentration follows distinct seasonal patterns that vary depending on plant age and environmental conditions [11]. In one-year-old plants, glycyrrhizin content increases rapidly from October to November, coinciding with the senescence of aerial parts [11]. Three-year-old plants demonstrate more complex seasonal patterns, with compound levels remaining relatively stable from May to August before increasing during autumn senescence [11].

Harvest Timing Effects: The timing of harvest significantly influences glycyrrhizin content in collected plant material [16]. Research on Glycyrrhiza glabra leaves demonstrates that harvest timing affects not only glycyrrhizin levels but also the content of other bioactive compounds [16]. Late spring and early summer harvests generally yield higher glycyrrhizin concentrations compared to autumn harvests [16].

Microclimate Variations: Local environmental conditions create microclimate effects that influence glycyrrhizin accumulation within specific geographical regions [17]. Factors such as soil moisture, local temperature variations, and microsite characteristics contribute to variation in compound concentrations even within the same geographical area [17]. These microclimate effects emphasize the importance of site selection for commercial cultivation of high-glycyrrhizin varieties [17].

Altitude and Topography: Elevation and topographical features influence glycyrrhizin accumulation through their effects on temperature, precipitation, and solar radiation [7]. Plants growing at higher elevations may experience different stress conditions that affect compound biosynthesis [7]. Topographical features such as slope orientation and drainage patterns also influence local growing conditions and subsequent glycyrrhizin content [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from glacial acetic acid
PLATES OR PRISMS FROM ACETIC ACID

XLogP3

3.7

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

822.40378589 g/mol

Monoisotopic Mass

822.40378589 g/mol

Boiling Point

970.00 to 972.00 °C. @ 760.00 mm Hg

Heavy Atom Count

58

Taste

Intensely sweet taste
The sweetness potency of glycyrrhizin is about 33X (10% sucrose solution sweetness equivalence).

LogP

2.8
2.8 (LogP)
log Kow = 2.80

Appearance

Solid powder

Melting Point

220 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A9ZZD585U6

Drug Indication

Glycyrrhizic acid is widely applied in foods as a natural sweetener. As a therapeutic agent, is has been used in a vast variety of formulations as it is reported to be anti-inflammatory, anti-ulcer, anti-allergic, antioxidant, anti-tumor, anti-diabetic and hepatoprotective. Due to this properties, its indications have been: treatment of premenstrual syndrome, treatment of viral infections, anti-lipidemic and antihyperglycemic. It is also known to be used as a remedy for peptic ulcer and other stomach diseases.

Therapeutic Uses

DEMULCENT, MILD LAXATIVE; EXPECTORANT; USED TO DISGUISE TASTE OF MEDICATIONS
SNMC (stronger Neominophagen C), whose active component is glycyrrhizin (a saponin extracted from licorice) has been utilized to improve the liver function in Japan. To assess the effectiveness of interferon (IFN), stronger Neominophagen C combination therapy in patients, who did not respond to interferon therapy alone, we investigate 28 patients with histology of CAH 2B at 12 weeks after interferon administration. 15 patients received interferon alone continuously (group A), and 13 patients received interferon with stronger Neominophagen C (group B) for 12 weeks thereafter. Normalization of serum ALT level was observed in 33.3% of group A and in 64.3% of group B. Disappearance of serum HVC RNA was 13.3% in group A and 38.5% in group B. But these data were not significant statistically. Histological improvement was not significant, between group A and B by Knodel's HAI score, but reversal of histological grade (Europe classification) was noted more frequently in group B. A case of post transfusion hepatitis type C, exacerbated by interferon therapy is reported. HLA class I antigen was strongly expressed in the liver tissue after administration of interferon. In this case, potentiation of cellular immunity was thought to be the cause of the exacerbation and interferon, stronger Neominophagen C combination therapy was useful in improving liver function.
Licorice (Glycyrrhiza glabra), a Mediterranean plant, has been used as an antidote, demulcent, and elixir folk medicine for generations in China. The main water-soluble constituent of licorice is glycyrrhizin (GL), which has been shown to possess several pharmacological properties. In this study, we show that oral feeding of glycyrrhizin to Sencar mice resulted in substantial protection against skin tumorigenesis caused by 7,12-dimethyl-benz [a]anthracene (DMBA) initiation and 12-O-tetradecanoylphorbol-13-acetate (TPA) promotion. The latent period prior to the onset of tumor development was considerably prolonged in glycyrrhizin-fed animals compared with animals not fed glycyrrhizin and resulted in significant decrease in the number of tumors per mouse, during and at the termination of the experiment. Oral feeding of glycyrrhizin in drinking water also resulted in inhibition in the binding of topically applied [3H]benzo[a]pyrene and [3H]DMBA to epidermal DNA. The possible mechanism(s) of the antitumor-initiating activity may be due to the involvement of glycyrrhizin as inhibitor of the carcinogen metabolism followed by DNA adduct formation. Our results suggest that glycyrrhizin possesses considerable antitumorigenic activity and could prove useful in protecting some forms of human cancer.
Hepatocellular carcinoma (HCC) occurs in patients with hepatitis C virus-RNA positive chronic liver disease. It is important to prevent Hepatocellular carcinoma with drug administration. METHODS: A retrospective study was undertaken to evaluate the long term preventive effect of Stronger Neo-Minophagen C (SNMC) on Hepatocellular carcinoma development. Stronger Neo-Minophagen C is a Japanese medicine that is commonly administered to patients with chronic hepatitis C to improve the serum alanine aminotransferase (ALT) level. Of 453 patients diagnosed with chronic hepatitis C retrospectively in the study hospital between January 1979 and April 1984, 84 patients (Group A) had been treated with Stronger Neo-Minophagen C; Stronger Neo-Minophagen C was given at a dose of 100 mL daily for 8 weeks, then 2-7 times a week for 2-16 years (median, 10.1 years). Another group of 109 patients (Group B) could not be treated with Stronger Neo-Minophagen C or interferon for a long period of time (median, 9.2 years) and were given other herbal medicine (such as vitamin K). The patients were retrospectively monitored, and the cumulative incidence of Hepatocellular carcinoma and risk factors for Hepatocellular carcinoma were examined. RESULTS: The 10th-year rates of cumulative Hepatocellular carcinoma incidence for Groups A and B were 7% and 12%, respectively, and the 15th-year rates were 12% and 25%. By Cox regression analysis, the relative risk of Hepatocellular carcinoma incidence in patients not treated with Stronger Neo-Minophagen C (Group B) was 2.49 compared with that of patients treated with Stronger Neo-Minophagen C (Group A). CONCLUSIONS: In this study, long term administration of Stronger Neo-Minophagen C in the treatment of chronic hepatitis C was effective in preventing liver carcinogenesis.
For more Therapeutic Uses (Complete) data for GLYCYRRHIZIN (6 total), please visit the HSDB record page.

Pharmacology

Glycyrrhizic acid was reported to present antiallergic, antiviral and anti-inflammatory activities as well as improvements in glucose tolerance.[A33062] The effect of glycyrrhizic acid in metabolic syndrome generates a significant decrease in blood glucose, fasting blood glucose and mean serum insulin concentration.[A33063]
Glycyrrhizin is a saponin-like compound that provides the main sweet flavor for Glycyrrhiza glabra (licorice), with potential immunomodulating, anti-inflammatory, hepato- and neuro-protective, and antineoplastic activities. Glycyrrhizin modulates certain enzymes involved in inflammation and oxidative stress, and downregulates certain pro-inflammatory mediators, thereby protecting against inflammation- and reactive oxygen species (ROS)-induced damage. Glycerrhizin may also suppress the growth of susceptible tumor cells.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

A - Alimentary tract and metabolism
A05 - Bile and liver therapy
A05B - Liver therapy, lipotropics
A05BA - Liver therapy
A05BA08 - Glycyrrhizic acid

Mechanism of Action

GLYCYRRHIZIC ACID & ITS DERIVATIVES SHOWED PRONOUNCED ANTIINFLAMMATORY ACTION, INHIBITED DEVELOPMENT OF HISTAMINE-, SEROTONIN-, BRADKININ-, & FORMALIN-INDUCED EDEMA, & DECR VASCULAR PERMEABILITY.

Other CAS

1405-86-3

Absorption Distribution and Excretion

GLYCYRRHIZIN WAS ABSORBED IN RAT SMALL INTESTINE; THERE WAS NO DETECTABLE AMT OF GLYCYRRHETINIC ACID IN BLOOD AFTER BOLUS INJECTION OF GLYCYRRHIZIN INTO PORTAL VEIN; GLYCYRRHETINIC ACID WAS PRESENT IN DETECTABLE AMT IN BLOOD AFTER ORAL ADMIN.
Glycyrrhizic acid (GZA) and glycyrrhetinic acid (GRA) can be determined rapidly and precisely by high-performance liquid chromatography (HPLC) in biological fluids and tissues from experimental animals and humans. From plasma and tissues, glycyrrhizic acid and glycyrrhetinic acid are extracted by organic solvents and the extracts can directly be used for HPLC. From bile or urine, extraction and determination of glycyrrhizic acid and glycyrrhetinic acid are more difficult due to interfering endogenous compounds and conjugation of glycyrrhetinic acid with glucuronides or sulfates. Extraction of glycyrrhizic acid and glycyrrhetinic acid from urine or bile can be performed by ion-pairing followed by extraction with organic solvents or by solid phase extraction. Glycyrrhetinic acid conjugates can be determined by chromatographic separation or by pretreatment with beta-glucuronidase. The pharmacokinetics of glycyrrhetinic acid and glycyrrhizic acid can be described by a biphasic elimination from the central compartment with a dose-dependent second elimination phase. Depending on the dose, the second elimination phase in humans has a half-life of 3.5 hours for glycyrrhizic acid and between 10-30 hours for glycyrrhetinic acid. The major part of both glycyrrhetinic acid or glycyrrhizic acid is eliminated by the bile. While glycyrrhizic acid can be eliminated unmetabolized and undergoes enterohepatic cycling, Glycyrrhetinic acid is conjugated to glycyrrhetinic acid glucuronide or sulfate prior to biliary excretion. Orally administered glycyrrhizic acid is almost completely hydrolyzed by intestinal bacteria and reaches the systemic circulation as glycyrrhetinic acid.
Glycyrrhizic acid is currently of clinical interest for treatment of chronic hepatitis. It is also applied as a sweetener in food products and chewing tobacco. In some highly exposed subgroups of the population, serious side effects such as hypertension and electrolyte disturbances have been reported. In order to analyze the health risks of exposure to this compound, the kinetics of glycyrrhizic acid and its active metabolites were evaluated quantitatively. Glycyrrhizic acid and its metabolites are subject to complex kinetic processes, including enterohepatic cycling and presystemic metabolism. In humans, detailed information on these processes is often difficult to obtain. Therefore, a model was developed that describes the systemic and gastrointestinal tract kinetics of glycyrrhizic acid and its active metabolite glycyrrhetic acid in rats. Due to the physiologically based structure of the model, data from earlier in vitro and in vivo studies on absorption, enterohepatic cycling, and presystemic metabolism could be incorporated directly. The model demonstrates that glycyrrhizic acid and metabolites are transported efficiently from plasma to the bile, possibly by the hepatic transfer protein 3-alpha-hydroxysteroid dehydrogenase. Bacterial hydrolysis of the biliary excreted metabolites following reuptake of glycyrrhetic acid causes the observed delay in the terminal plasma clearance of glycyrrhetic acid. These mechanistic findings, derived from analysis of experimental data through physiologically based pharmacokinetic modeling, can eventually be used for a quantitative health risk assessment of human exposure to glycyrrhizic acid containing products. Copyright 2000 Academic Press.
To assess the multiplicity for the biliary excretion of xenobiotic conjugates, glycyrrhizic acid (glycyrrhizin) was studied in rats after intravenous (IV) injection of 10 mg/kg glycyrrhizic acid and IV infusion of inhibitors, dibromosulfophthalein and indocyanine green. Indocyanine green did not affect the biliary excretion of glycyrrhizic acid, whereas dibromosulfophthalein reduced it significantly. The plasma level of glycyrrhizic acid was increased by dibromosulfophthalein, but not by indocyanine green. In Eisai hyperbilirubinemic rats, the biliary excretion of glycyrrhizic acid was severely impaired, resulting in an increased plasma level. The findings suggested that the biliary excretion of glycyrrhizic acid is mediated by the system shared by liquiritigenin glucuronides and dibromosulfophthalein, but not by indocyanine green, and that the system is hereditarily defective in Eisai hyperbilirubinemic rats.

Metabolism Metabolites

BOLUS INJECTION OF GLYCYRRHIZIN GIVEN RATS IN PORTAL VEIN, GAVE RISE IN BLOOD LEVEL OF SUBSTANCE WHICH APPEARS TO BE GLUCURONIC ACID CONJUGATE FORMED AS METABOLITE OF GLYCYRRHETINIC ACID.

Associated Chemicals

Ammonium glycyrrhizate;53956-04-0
Triammonium glycyrrhizate;68083-53-4

Wikipedia

Glycyrrhizin

Biological Half Life

Depending on the dose, the second elimination phase in humans has a half-life of 3.5 hours.

Use Classification

Food Contaminant -> NATURALLY_OCCURRING_TOXICANT; -> JECFA Functional Classes

Methods of Manufacturing

Extraction from Glycyrrhiza glabra L., Leguminosae: Karrer, Chao, Helv Chim Acta 4,100 (1921); Ruzicka, Louenberger, ibid 19, 1402 (1936).
From commercial glycyrrhizinum ammoniacale: Tschirch, Cederberg, Arch Pharm 245, 97 (1907); Voss et al, Ber 70, 122 (1937).
Revised method of isoln: Conn, Conn, J Lab Clin Med 47, 20 (1965).

General Manufacturing Information

THIS WELL KNOWN ROOT /LICORICE/ CONTAINS 5 TO 7% OF THE SWEET PRINCIPLE GLYCYRRHIZIN, OR GLYCYRRHIZIC ACID...
INCOMPATIBILITIES; SWEETENING POWER OF LICORICE CANNOT BE EMPLOYED IN ACID FOODS BECAUSE OF ITS HYDROLYSIS TO THE NON-SWEET CONSTITUENTS OF THE GLYCOSIDE. /GLYCYRRHIZA/
GLYCYRRHIZIC ACID IS A GLUCOSIDE; ON HYDROLYSIS IT YIELDS GLYCYRRHETIC ACID AND 2 MOLES OF GLUCURONIC ACID.
Exerts strong synergistic action with sucrose.
For more General Manufacturing Information (Complete) data for GLYCYRRHIZIN (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

GLYCYRRHIZIN, ACTIVE INGREDIENT IN KAMPO (CHINESE MEDICAL PREPN) WAS DETERMINED BY HIGH-SPEED CHROMATOGRAPHY. SEPARATION OCCURS IN LESS THAN 11 MINUTES.
METHOD IS BASED ON COUPLING ACIDIC GENIN, GLYCYRRHETINIC ACID WITH METHYLENE BLUE & MEASURING EXTINCTION OF THE COUPLED COMPD SOLN WITH CHLOROFORM-ETHANOL.
A DUAL-WAVELENGTH THIN-LAYER CHROMATOGRAPHY SCANNER WAS USED FOR THE DETERMINATION OF GLYCYRRHIZIN IN SAMPLES OF LICORICE AND CHINESE DRUGS.
NORMAL GLYCYRRHIZIN CONTENT OF LICORICE ROOT WAS APPROX 5% & EXTRACTS CONTAINED APPROX 20-24% GLYCYRRHIZIN. DETERMINATIVE PROCEDURE IS BY HIGH-SPEED LIQUID CHROMATOGRAPHY.
For more Analytic Laboratory Methods (Complete) data for GLYCYRRHIZIN (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

RAPID ESTIMATION OF GLYCYRRHIZIN AND GLYCYRRHETINIC ACID IN PLASMA BY HIGH-SPEED LIQUID CHROMATOGRAPHY.
SIMULTANEOUS DETERMINATION OF GLYCYRRHIZIN AND GLYCYRRHETIC ACID IN PLASMA BY HIGH SPEED LIQUID CHROMATOGRAPHY.

Interactions

ADDITION OF 10-6 M GLYCYRRHETINIC ACID IN PRESENCE OF 10-8 M ALDOSTERONE STIMULATED SHORT-CIRCUIT SIGNIFICANTLY AS COMPARED WITH CONTROL SKIN TREATED WITH ALDOSTERONE ALONE.
ADMIN OF GLYCYRRHIZIN DEPRESSED EFFECT OF INJECTED CORTISONE ON GLYCOGEN STORAGE AND ENHANCED IMMUNOSUPPRESSIVE ACTION OF CORTISONE.
The pharmacokinetics of total and free prednisolone (PSL) in six healthy men, with or without pretreatment with oral glycyrrhizin (GL), was investigated to confirm whether oral administration of GL influences the metabolism of prednisolone in man. Each subject received an intravenous administration of 0.096 mg/kg of prednisolone hemisuccinate (PSL-HS) with or without pretreatment with 50 mg of oral glycyrrhizin four times. Blood samples were taken from a peripheral vein at 5, 10, 15, 30, 45 min and 1, 1.5, 2, 3, 4, 6, 8, 10, 12 and 24 hr after the start of prednisolone-HS infusion. The concentrations of total prednisolone in plasma were analyzed by high-performance liquid chromatography, and the free prednisolone was measured by an isocolloidosmolar equilibrium dialysis method. The pharmacokinetic parameters of prednisolone were determined by non-compartment analysis. Oral administration of glycyrrhizin was found to significantly increase the concentrations of total prednisolone at 6, 8 hr, and of free prednisolone at 4, 6 and 8 hr after prednisolone-hemisuccinate infusion. Moreover, oral administration of glycyrrhizin was also found to modify the pharmacokinetics of both total and free prednisolone. After oral administration of glycyrrhizin, the area under the curve (AUC) was significantly increased, the total plasma clearance (CL) was significantly decreased, and the mean residence time (MRT) was significantly prolonged. However, the volume of distribution (Vdss) showed no evident change. This suggests that oral administration of glycyrrhizin increases the plasma prednisolone concentrations and influences its pharmacokinetics by inhibiting its metabolism, but not by affecting its distribution.
To clarify whether glycyrrhizin, the aqueous extract of licorice root and a drug for treatment of chronic active hepatitis, prevents the development of hepatic injury induced by carbon tetrachloride, allyl formate, and endotoxin, the present study was undertaken in rats. The treatment with glycyrrhizin 20 hr before carbon tetrachloride administration protected the development of the pericentral hepatocellular necrosis. Glycyrrhizin treatment 2 hr prior to the administration of allyl formate also inhibited the development of the periportal hepatocellular necrosis. However, glycyrrhizin did not protect the development of endotoxin-induced focal and random hepatocellular necrosis. These experimental results suggest that glycyrrhizin has no protective effect on hepatic injury following sinusoidal circulatory disturbance as seen in the case of endotoxin and that glycyrrhizin can protect against hepatotoxicity induced by the direct action on the hepatocytes due to hepatotoxins, such as carbon tetrachloride and allyl formate.
To investigate the effects of Potenlini on nuclear factor-kappa B (NF-kappa B) binding activity in the livers of animals models with liver cirrhosis, and to delineate the molecular mechanism of the bioactivities of Potenlini. METHODS: Male SD rats were randomly allocated into a normal control group, a model control group, and a Potenlini group. Rats in the latter two groups were treated with CCl4 and Ethanol solution in order to induce chronic liver injury. Rats in Potenlini group were given Potenlini treatment at the same time. All rats were killed at the 9th week after CCl4 administration. Serum and liver specimens were collected, serum ALT activities and histological findings were assessed. Nuclear extracts from liver tissues were prepared and gel retardation assays were performed for the evaluation of NF-kappa B activity. RESULTS: (1) Serum ALT levels were significantly reduced in rats treated with Potenlini compared with those in rats of the model control group, which had dramatically increased ALT levels. (2) Histologically, liver steatosis and fibrosis were severe in the rats of the model group, but were significantly improved in rats of the Potenlini group. (3) NF-kappa B binding activity was markedly increased in the liver specimens taken from the rats of the model control group in comparison with the binding of normal livers, but the binding levels were nearly normal in the livers of the Potenlini group. CONCLUSION: Potenlini can inhibit the NF-kappa B binding activity in CCl4 and ethanol induced chronic liver injury, and that may partially be the mechanism by which Potenlini protects liver from hepatotoxin-induced liver injury and cirrhosis.

Dates

Last modified: 08-15-2023
1: Kim YM, Kim HJ, Chang KC. Glycyrrhizin reduces HMGB1 secretion in lipopolysaccharide-activated RAW 264.7 cells and endotoxemic mice by p38/Nrf2-dependent induction of HO-1. Int Immunopharmacol. 2015 May;26(1):112-8. doi: 10.1016/j.intimp.2015.03.014. Epub 2015 Mar 24. PubMed PMID: 25812767.
2: Fu Y, Zhou E, Wei Z, Liang D, Wang W, Wang T, Guo M, Zhang N, Yang Z. Glycyrrhizin inhibits the inflammatory response in mouse mammary epithelial cells and a mouse mastitis model. FEBS J. 2014 Jun;281(11):2543-57. doi: 10.1111/febs.12801. Epub 2014 May 12. PubMed PMID: 24698106.
3: Feng X, Ding L, Qiu F. Potential drug interactions associated with glycyrrhizin and glycyrrhetinic acid. Drug Metab Rev. 2015 May;47(2):229-38. doi: 10.3109/03602532.2015.1029634. Epub 2015 Mar 31. Review. PubMed PMID: 25825801.
4: Yoshida S, Lee JO, Nakamura K, Suzuki S, Hendon DN, Kobayashi M, Suzuki F. Effect of glycyrrhizin on pseudomonal skin infections in human-mouse chimeras. PLoS One. 2014 Jan 30;9(1):e83747. doi: 10.1371/journal.pone.0083747. eCollection 2014. PubMed PMID: 24497916; PubMed Central PMCID: PMC3907411.
5: Siddiqui NA, Alam P, Parvez MK, Basudan OA, Al-Dosari MS, Al-Rehaily AJ, Al-Ajmi MF, Shakeel F. Quantification of glycyrrhizin in anti-stress herbal formulations by validate HPTLC method: a rational paradigm towards quality control of herbals. Pak J Pharm Sci. 2015 Jan;28(1 Suppl):353-7. PubMed PMID: 25631512.
6: Chang CZ, Wu SC, Kwan AL. Glycyrrhizin Attenuates Proinflammatory Cytokines through a Peroxisome Proliferator-Activated Receptor-γ-Dependent Mechanism and Experimental Vasospasm in a Rat Model. J Vasc Res. 2015;52(1):12-21. doi: 10.1159/000381099. Epub 2015 Apr 16. PubMed PMID: 25896311.
7: Xu R, Xiao Q, Cao Y, Yang J. Comparison of the exposure of glycyrrhizin and its metabolites and the pseudoaldosteronism after intravenous administration of alpha- and beta-glycyrrhizin in rat. Drug Res (Stuttg). 2013 Dec;63(12):620-4. doi: 10.1055/s-0033-1349837. Epub 2013 Jul 17. PubMed PMID: 23864391.
8: Basar N, Talukdar AD, Nahar L, Stafford A, Kushiev H, Kan A, Sarker SD. A simple semi-preparative reversed-phase HPLC/PDA method for separation and quantification of glycyrrhizin in nine samples of Glycyrrhiza glabra root collected from different geographical origins. Phytochem Anal. 2014 Sep-Oct;25(5):399-404. doi: 10.1002/pca.2507. Epub 2014 Mar 3. PubMed PMID: 24585378.
9: Yamamoto R, Takasuga S, Kominami K, Sutoh C, Kinoshita M, Kanamura K, Takayama K. Iontophoretic transdermal delivery of glycyrrhizin: effects of pH, drug concentration, co-ions, current intensity, and chemical enhancers. Chem Pharm Bull (Tokyo). 2013;61(12):1275-81. PubMed PMID: 24292789.
10: Xiong H, Xu Y, Tan G, Han Y, Tang Z, Xu W, Zeng F, Guo Q. Glycyrrhizin ameliorates imiquimod-induced psoriasis-like skin lesions in BALB/c mice and inhibits TNF-α-induced ICAM-1 expression via NF-κB/MAPK in HaCaT cells. Cell Physiol Biochem. 2015;35(4):1335-46. doi: 10.1159/000373955. Epub 2015 Feb 12. PubMed PMID: 25720416.
11: Tsai JJ, Kuo HC, Lee KF, Tsai TH. Glycyrrhizin represses total parenteral nutrition-associated acute liver injury in rats by suppressing endoplasmic reticulum stress. Int J Mol Sci. 2013 Jun 14;14(6):12563-80. doi: 10.3390/ijms140612563. PubMed PMID: 23771023; PubMed Central PMCID: PMC3709800.
12: Hayashi H, Fujii I, Iinuma M, Shibano M, Ozaki K, Watanabe H. Characterization of a glycyrrhizin-deficient strain of Glycyrrhiza uralensis. Biol Pharm Bull. 2013;36(9):1448-53. PubMed PMID: 23995656.
13: Barakat W, Safwet N, El-Maraghy NN, Zakaria MN. Candesartan and glycyrrhizin ameliorate ischemic brain damage through downregulation of the TLR signaling cascade. Eur J Pharmacol. 2014 Feb 5;724:43-50. doi: 10.1016/j.ejphar.2013.12.032. Epub 2013 Dec 27. PubMed PMID: 24378346.
14: Ren CA, Li YX, Cui JY, Sheng ZX, Ran XH, Wang BH, Zhang MH. Efficacy of glycyrrhizin combined with cyclosporine in the treatment of non-severe aplastic anemia. Chin Med J (Engl). 2013;126(11):2083-6. PubMed PMID: 23769562.
15: de Paula FT, Frauches PQ, Pedebos C, Berger M, Gnoatto SC, Gossmann G, Verli H, Guimarães JA, Graebin CS. Improving the thrombin inhibitory activity of glycyrrhizin, a triterpenic saponin, through a molecular simplification of the carbohydrate moiety. Chem Biol Drug Des. 2013 Dec;82(6):756-60. doi: 10.1111/cbdd.12204. Epub 2013 Oct 25. PubMed PMID: 23964664.
16: Gu XJ, Xu J, Ma BY, Chen G, Gu PY, Wei D, Hu WX. Effect of glycyrrhizin on traumatic brain injury in rats and its mechanism. Chin J Traumatol. 2014;17(1):1-7. PubMed PMID: 24506915.
17: Liu Z, Zhong JY, Gao EN, Yang H. [Effects of combination of glycyrrhizin acid, ligustrazine and puerarin on LPS-induced cytokines expression in macrophage]. Zhongguo Zhong Yao Za Zhi. 2015 Oct;40(20):4068-74. Chinese. PubMed PMID: 27062829.
18: Kurosaki T, Kawanabe S, Kodama Y, Fumoto S, Nishida K, Nakagawa H, Higuchi N, Nakamura T, Kitahara T, Sasaki H. Hepatic gene delivery system electrostatically assembled with glycyrrhizin. Mol Pharm. 2014 May 5;11(5):1369-77. doi: 10.1021/mp400398f. Epub 2014 Apr 21. PubMed PMID: 24673596.
19: Zhao YK, Li L, Liu X, Cheng SP, Guo QQ, Fan DP, Zheng K, He XJ, Lv AP. [Explore pharmacological mechanism of glycyrrhizin based on systems pharmacology]. Zhongguo Zhong Yao Za Zhi. 2016 May;41(10):1916-1920. doi: 10.4268/cjcmm20161026. Chinese. PubMed PMID: 28895343.
20: Sil R, Ray D, Chakraborti AS. Glycyrrhizin ameliorates insulin resistance, hyperglycemia, dyslipidemia and oxidative stress in fructose-induced metabolic syndrome-X in rat model. Indian J Exp Biol. 2013 Feb;51(2):129-38. PubMed PMID: 23923606.

Explore Compound Types